4-Bromo-2,5-dimethyl-1,1'-biphenyl
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Overview
Description
4-Bromo-2,5-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H13Br It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4-position and two methyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 2,5-dimethyl-1,1’-biphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild heating conditions to ensure the selective bromination at the 4-position.
Industrial Production Methods
Industrial production of 4-Bromo-2,5-dimethyl-1,1’-biphenyl may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex biphenyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl ketones or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are employed under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are applied.
Major Products
The major products formed from these reactions include substituted biphenyl derivatives, biphenyl ketones, and dehalogenated biphenyls, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2,5-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex biphenyl derivatives through coupling reactions.
Biology: The compound can be used in the study of biological systems where biphenyl derivatives are of interest.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-Bromo-2,5-dimethyl-1,1’-biphenyl exerts its effects depends on the specific application. In coupling reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved vary based on the reaction type and conditions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks the methyl groups at the 2 and 5 positions.
2,5-Dimethyl-1,1’-biphenyl: Lacks the bromine atom at the 4-position.
4-Bromo-2,5-dimethylbenzene: Contains a single benzene ring with similar substituents.
Uniqueness
4-Bromo-2,5-dimethyl-1,1’-biphenyl is unique due to the combination of bromine and methyl substituents on the biphenyl core, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
1-bromo-2,5-dimethyl-4-phenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-10-9-14(15)11(2)8-13(10)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRJJVRCMOCMSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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